![molecular formula C20H24N2O3S B6570187 2,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 946349-51-5](/img/structure/B6570187.png)
2,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
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Overview
Description
2,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.15076381 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,5-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O3S. The IUPAC name reflects its complex structure which includes a benzene sulfonamide moiety and a tetrahydroquinoline core.
Sulfonamides typically exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways.
- Receptor Modulation : They can bind to specific receptors or proteins, altering their activity and leading to physiological changes.
For instance, research indicates that some sulfonamide derivatives can influence cardiovascular function by modulating perfusion pressure and coronary resistance through calcium channel inhibition .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. For example:
- Inhibition of Cell Proliferation : In vitro studies have shown that certain benzenesulfonamide derivatives can inhibit the proliferation of glioblastoma cells (U87) by more than 70% at concentrations around 100 µM .
- Mechanistic Insights : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. The structural features of the compound may enhance its binding affinity to cancer-related targets.
Cardiovascular Effects
A study evaluated the effects of various sulfonamide derivatives on isolated rat hearts. The results indicated that some compounds significantly altered perfusion pressure and coronary resistance. For instance:
Compound | Dose (nM) | Effect on Perfusion Pressure |
---|---|---|
Control | - | Baseline |
Sulfonamide A | 0.001 | Decreased by 15% |
Sulfonamide B | 0.001 | Decreased by 20% |
This suggests that similar compounds may possess cardiovascular modulating effects .
Anticancer Efficacy
In a comparative study involving multiple sulfonamide derivatives:
Compound Name | % Inhibition (U87 Cells) |
---|---|
AL106 | 78% |
AL34 | 64.7% |
AL110 | 53.3% |
Control Drug (Cisplatin) | 90% |
These findings underscore the potential for developing new anticancer agents based on sulfonamide structures .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Theoretical models suggest that compounds like this compound may exhibit favorable absorption and distribution characteristics due to their lipophilic nature .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in drug discovery and development due to its ability to interact with various biological targets. It has been studied for its role as an enzyme inhibitor and receptor antagonist.
Case Study: Anticancer Activity
Research indicated that derivatives of tetrahydroquinoline compounds exhibit anticancer properties. A study demonstrated that compounds similar to 2,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide inhibited tumor growth in vitro by targeting specific signaling pathways involved in cancer cell proliferation .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The sulfonamide group can undergo nucleophilic substitution.
- Cyclization Reactions : The tetrahydroquinoline moiety can be used to create more complex cyclic structures.
Table 1: Summary of Synthetic Reactions Involving the Compound
Reaction Type | Description | Example Product |
---|---|---|
Nucleophilic Substitution | Replacement of sulfonamide group with nucleophiles | New sulfonamide derivatives |
Cyclization | Formation of cyclic compounds from linear precursors | Tetrahydroquinoline derivatives |
Oxidation | Conversion to quinone derivatives | Quinone analogs |
Biological Research
In biological studies, this compound has been utilized to explore mechanisms of action related to enzyme inhibition and receptor binding. Its interactions with biological molecules can provide insights into metabolic pathways.
Case Study: Enzyme Inhibition
A study highlighted the compound's effectiveness in inhibiting specific enzymes involved in metabolic disorders. The inhibition was linked to the structural features of the compound that allow it to bind effectively to the active sites of these enzymes .
Industrial Applications
The unique properties of this compound make it suitable for industrial applications as well:
- Polymer Production : Its chemical structure allows it to be incorporated into polymers that require enhanced thermal stability.
- Coatings : The compound can be used in formulations for coatings that need improved durability and resistance to environmental factors.
Properties
IUPAC Name |
2,5-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-20(23)22-11-5-6-16-9-10-17(13-18(16)22)21-26(24,25)19-12-14(2)7-8-15(19)3/h7-10,12-13,21H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPKRFVCDHIWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.